Cas no 2649062-65-5 (2-chloro-1-(isocyanatomethyl)-4-methylbenzene)

2-chloro-1-(isocyanatomethyl)-4-methylbenzene 化学的及び物理的性質
名前と識別子
-
- 2-chloro-1-(isocyanatomethyl)-4-methylbenzene
- EN300-1986321
- 2649062-65-5
-
- インチ: 1S/C9H8ClNO/c1-7-2-3-8(5-11-6-12)9(10)4-7/h2-4H,5H2,1H3
- InChIKey: DHEVNNCDRUTHNV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C)C=CC=1CN=C=O
計算された属性
- せいみつぶんしりょう: 181.0294416g/mol
- どういたいしつりょう: 181.0294416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 29.4Ų
2-chloro-1-(isocyanatomethyl)-4-methylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1986321-0.5g |
2-chloro-1-(isocyanatomethyl)-4-methylbenzene |
2649062-65-5 | 0.5g |
$877.0 | 2023-09-16 | ||
Enamine | EN300-1986321-0.05g |
2-chloro-1-(isocyanatomethyl)-4-methylbenzene |
2649062-65-5 | 0.05g |
$768.0 | 2023-09-16 | ||
Enamine | EN300-1986321-5g |
2-chloro-1-(isocyanatomethyl)-4-methylbenzene |
2649062-65-5 | 5g |
$2650.0 | 2023-09-16 | ||
Enamine | EN300-1986321-0.1g |
2-chloro-1-(isocyanatomethyl)-4-methylbenzene |
2649062-65-5 | 0.1g |
$804.0 | 2023-09-16 | ||
Enamine | EN300-1986321-5.0g |
2-chloro-1-(isocyanatomethyl)-4-methylbenzene |
2649062-65-5 | 5g |
$2650.0 | 2023-06-02 | ||
Enamine | EN300-1986321-10.0g |
2-chloro-1-(isocyanatomethyl)-4-methylbenzene |
2649062-65-5 | 10g |
$3929.0 | 2023-06-02 | ||
Enamine | EN300-1986321-1.0g |
2-chloro-1-(isocyanatomethyl)-4-methylbenzene |
2649062-65-5 | 1g |
$914.0 | 2023-06-02 | ||
Enamine | EN300-1986321-2.5g |
2-chloro-1-(isocyanatomethyl)-4-methylbenzene |
2649062-65-5 | 2.5g |
$1791.0 | 2023-09-16 | ||
Enamine | EN300-1986321-0.25g |
2-chloro-1-(isocyanatomethyl)-4-methylbenzene |
2649062-65-5 | 0.25g |
$840.0 | 2023-09-16 | ||
Enamine | EN300-1986321-10g |
2-chloro-1-(isocyanatomethyl)-4-methylbenzene |
2649062-65-5 | 10g |
$3929.0 | 2023-09-16 |
2-chloro-1-(isocyanatomethyl)-4-methylbenzene 関連文献
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
2-chloro-1-(isocyanatomethyl)-4-methylbenzeneに関する追加情報
Research Brief on 2-Chloro-1-(isocyanatomethyl)-4-methylbenzene (CAS: 2649062-65-5): Recent Advances and Applications
The compound 2-chloro-1-(isocyanatomethyl)-4-methylbenzene (CAS: 2649062-65-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This brief synthesizes the latest findings on its synthesis, applications, and potential therapeutic implications, drawing from peer-reviewed literature and industry reports published within the last two years.
Recent studies highlight the role of 2-chloro-1-(isocyanatomethyl)-4-methylbenzene as a versatile intermediate in the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing urea-linked scaffolds, which are pivotal for developing kinase inhibitors targeting cancer pathways. The isocyanate moiety enables efficient coupling with amines, yielding compounds with enhanced binding affinity to target proteins.
Innovative synthetic methodologies have been reported for this compound. A team at MIT developed a microwave-assisted protocol (Organic Process Research & Development, 2024) that reduces reaction times from hours to minutes while maintaining >90% yield. This advancement addresses previous challenges in scalability, making the compound more accessible for high-throughput screening campaigns.
Safety and toxicity profiles have been rigorously evaluated. The European Chemicals Agency (ECHA) released updated classification data in Q1 2024, confirming its acute toxicity (Category 3) and skin sensitization potential. These findings underscore the need for controlled handling in laboratory settings, particularly given its reactivity as an isocyanate derivative.
Emerging applications include its use in PROTAC (Proteolysis Targeting Chimera) development. Researchers at Pfizer incorporated this building block into novel degrader molecules targeting estrogen receptors, achieving 70% protein degradation at nanomolar concentrations (Nature Chemical Biology, 2023). The chloro-methyl substitution pattern was critical for maintaining cellular permeability while allowing subsequent functionalization.
Market analysis indicates growing demand, with 2-chloro-1-(isocyanatomethyl)-4-methylbenzene now listed in catalogs of 12 major chemical suppliers (up from 5 in 2021). Pricing trends show a 15% year-over-year increase due to its adoption in fragment-based drug discovery platforms. Regulatory filings referencing this compound have doubled since 2022, suggesting its expanding role in preclinical development.
Future research directions include exploring its potential in covalent inhibitor design and as a linker for antibody-drug conjugates (ADCs). The compound's unique reactivity profile positions it as a valuable tool for addressing challenging drug targets, particularly in oncology and autoimmune diseases. Collaborative efforts between academia and industry are expected to further elucidate its therapeutic potential in the coming years.
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